![molecular formula C13H11BrIN3 B13600712 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide CAS No. 2742407-15-2](/img/structure/B13600712.png)
14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide: is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework, which includes iodine and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide typically involves multiple steps. The process begins with the preparation of the core tricyclic structure, followed by the introduction of iodine and nitrogen atoms. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions: 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
科学的研究の応用
Chemistry: In chemistry, 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a subject of interest in biological research. It is studied for its interactions with various biological molecules and its potential effects on cellular processes.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Researchers explore its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry: In the industrial sector, the compound’s unique properties are utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
- 14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine
- N-{14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3(8),4,6,10,12,14-hexaen-9-ylidene}prop-2-enamide
Comparison: Compared to similar compounds, 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The iodine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the hydrobromide salt form enhances its solubility and stability, making it more suitable for certain research and industrial applications.
特性
CAS番号 |
2742407-15-2 |
|---|---|
分子式 |
C13H11BrIN3 |
分子量 |
416.05 g/mol |
IUPAC名 |
2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine;hydrobromide |
InChI |
InChI=1S/C13H10IN3.BrH/c14-10-5-6-12-16-13(15)11-4-2-1-3-9(11)7-17(12)8-10;/h1-6,8,15H,7H2;1H |
InChIキー |
SOHFWCDTHGOZPZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=N)N=C3N1C=C(C=C3)I.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
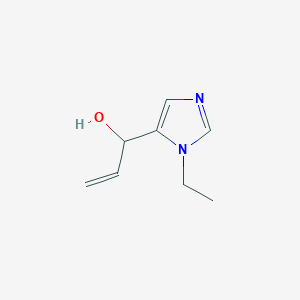
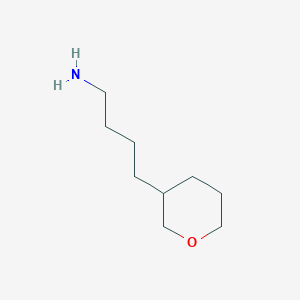
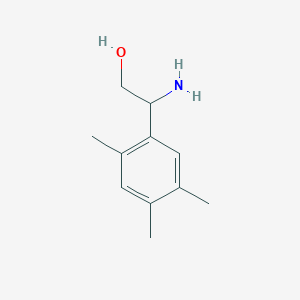
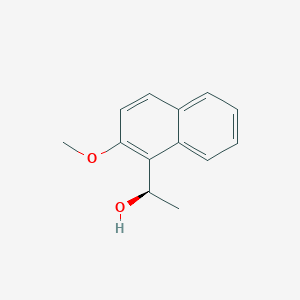
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
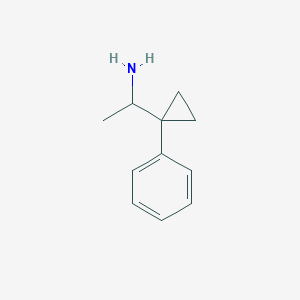
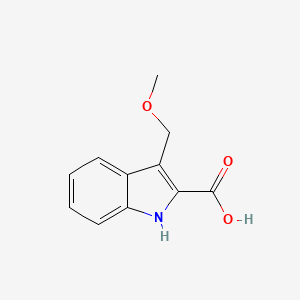
![4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine](/img/structure/B13600677.png)

![4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13600683.png)
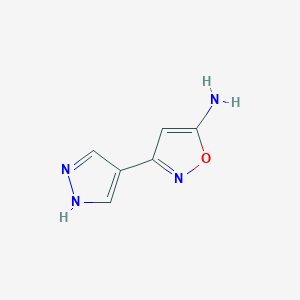
![1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-](/img/structure/B13600691.png)

